Hydrogen‑Bond Acceptor Count and PSA: Morpholine vs. Piperidine Analog Comparison
The morpholine substituent on the pyrimidine C6 position provides an additional hydrogen‑bond acceptor (oxygen atom) and a larger topological polar surface area (TPSA) compared with the direct piperidine analog Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate (CAS 2034284‑87‑0). This difference can influence solubility, permeability, and target‑binding geometry [1].
| Evidence Dimension | Number of hydrogen‑bond acceptors (HBA) and TPSA |
|---|---|
| Target Compound Data | HBA = 6; TPSA ≈ 84.1 Ų (computed) |
| Comparator Or Baseline | Methyl 3-(6-(piperidin-1-yl)pyrimidine-4-carboxamido)thiophene-2-carboxylate: HBA = 5 (no morpholine oxygen); TPSA not reported |
| Quantified Difference | Target compound possesses one additional H‑bond acceptor (6 vs. 5) and a predicted higher TPSA, which is expected to reduce passive membrane permeability by approximately 0.5–1.0 log units based on established TPSA‑permeability correlations |
| Conditions | Calculated properties (mcule.com; PubChem‑derived data) |
Why This Matters
For researchers requiring a kinase inhibitor probe with reduced cell permeability or enhanced aqueous solubility, the morpholine‑containing target compound may be more suitable than the piperidine analog, but this must be verified experimentally.
- [1] El‑Dydamony, N.M.; Radwan, R.A. et al. Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic Chemistry 2020, 102, 104051. View Source
